molecular formula C22H28N2O4 B1506997 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane CAS No. 885275-74-1

1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane

Cat. No. B1506997
CAS RN: 885275-74-1
M. Wt: 384.5 g/mol
InChI Key: MAKZZXDCBWXPEM-UHFFFAOYSA-N
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Description

“1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane” is a heterocyclic organic compound . It has a molecular weight of 384.4742 and a molecular formula of C22H28N2O4 .


Molecular Structure Analysis

The molecular structure of “1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane” includes a total of 58 bonds, with 30 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, and 1 seven-membered ring .


Physical And Chemical Properties Analysis

“1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane” is a light yellow solid .

Scientific Research Applications

Chemical Synthesis and Modification

Research demonstrates the versatility of naphthalene and diazepane derivatives in chemical synthesis. For instance, compounds derived from 1,8-diaminonaphthalene have been studied for their structural peculiarities and reactivity, highlighting the potential for creating diverse molecular architectures (Akerman et al., 2011). Similarly, the chemoselectivity and enantiocontrol in catalytic intramolecular metal carbene reactions of diazo acetates linked to reactive functional groups by naphthalene-1,8-dimethanol underscore the compound's utility in synthesizing chiral molecules (Doyle et al., 1999).

Materials Science and Dye Chemistry

Naphthalene-fused compounds, such as BODIPY derivatives, have been explored for their optical properties, offering significant potential for applications in fluorescent dyes and imaging agents. A study on naphthalene-fused BODIPY demonstrated its utility as a saturated-red fluorescent dye with a large Stokes shift, suitable for living cell imaging (Yang et al., 2015). This suggests that related compounds could serve as valuable tools in biological research and diagnostic imaging.

Environmental Applications

Research into the degradation pathways of naphthalene azo dye intermediates using Fenton's reagent highlights the environmental relevance of naphthalene derivatives. These studies provide insights into the oxidative degradation mechanisms of complex organic molecules, which could inform the development of advanced wastewater treatment technologies (Zhu et al., 2012).

Advanced Functional Materials

The exploration of differentially protected diboron compounds for regioselective diboration of alkynes, leading to the synthesis of 1,8-diborylnaphthalenes, points to the potential for creating novel materials with unique electronic properties (Iwadate et al., 2010). Such compounds could find applications in organic electronics and photovoltaics.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-naphthalen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-22(2,3)28-21(27)24-12-6-11-23(13-14-24)19(20(25)26)18-10-9-16-7-4-5-8-17(16)15-18/h4-5,7-10,15,19H,6,11-14H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKZZXDCBWXPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722962
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](naphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane

CAS RN

885275-74-1
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](naphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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